molecular formula C19H22ClNO B14391022 1-Phenyl-2-(4-phenylpiperidin-1-yl)ethanone;hydrochloride CAS No. 89687-44-5

1-Phenyl-2-(4-phenylpiperidin-1-yl)ethanone;hydrochloride

Cat. No.: B14391022
CAS No.: 89687-44-5
M. Wt: 315.8 g/mol
InChI Key: WLEVWPAEFHZAPJ-UHFFFAOYSA-N
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Description

1-Phenyl-2-(4-phenylpiperidin-1-yl)ethanone;hydrochloride is a chemical compound with the empirical formula C13H18ClNO and a molecular weight of 239.74 g/mol . This compound is known for its unique structure, which includes a phenyl group and a piperidine ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-(4-phenylpiperidin-1-yl)ethanone;hydrochloride typically involves the reaction of phenacyl bromide derivatives with 1-phenylpiperidine in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF). The reaction mixture is stirred at 37°C for 3-4 hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-(4-phenylpiperidin-1-yl)ethanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl and piperidine groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(4-phenylpiperidin-1-yl)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-2-(4-phenylpiperidin-1-yl)ethanone;hydrochloride is unique due to its dual phenyl groups and piperidine ring, which contribute to its distinct chemical and biological properties

Properties

CAS No.

89687-44-5

Molecular Formula

C19H22ClNO

Molecular Weight

315.8 g/mol

IUPAC Name

1-phenyl-2-(4-phenylpiperidin-1-yl)ethanone;hydrochloride

InChI

InChI=1S/C19H21NO.ClH/c21-19(18-9-5-2-6-10-18)15-20-13-11-17(12-14-20)16-7-3-1-4-8-16;/h1-10,17H,11-15H2;1H

InChI Key

WLEVWPAEFHZAPJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CC(=O)C3=CC=CC=C3.Cl

Origin of Product

United States

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